6-METHYL-2,4-DIOXO-N-[(PYRIDIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE
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Overview
Description
6-METHYL-2,4-DIOXO-N-[(PYRIDIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrimidine ring, a sulfonamide group, and a pyridine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of a pyrimidine derivative with a sulfonamide reagent under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile or ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-METHYL-2,4-DIOXO-N-[(PYRIDIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include selenium oxide, selenous acid, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include orotic aldehyde (from oxidation) and various substituted derivatives (from nucleophilic substitution).
Scientific Research Applications
6-METHYL-2,4-DIOXO-N-[(PYRIDIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of enzymes such as poly (ADP-ribose) polymerases (PARP-1), which are involved in DNA repair processes . The compound binds to the active site of the enzyme, preventing its normal function and leading to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds also exhibit biological activities and are used as enzyme inhibitors.
4-Hydroxy-1-methyl-2,2-dioxo-N-(pyridin-2-yl)-1H-2λ6,1-benzothiazine-3-carboxamides: These compounds have similar structural features and are studied for their analgesic properties.
Uniqueness
The uniqueness of 6-METHYL-2,4-DIOXO-N-[(PYRIDIN-2-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-SULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes involved in disease pathways makes it a valuable compound for therapeutic research and development.
Properties
IUPAC Name |
6-methyl-2,4-dioxo-N-(pyridin-2-ylmethyl)-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O4S/c1-7-9(10(16)15-11(17)14-7)20(18,19)13-6-8-4-2-3-5-12-8/h2-5,13H,6H2,1H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWWNUJKULWEQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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